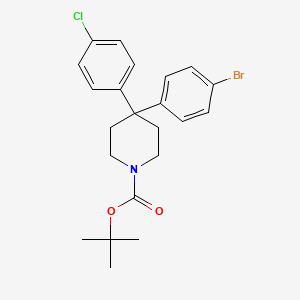

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate

描述

Crystallographic Analysis of Molecular Configuration

The molecular architecture of this compound exhibits a complex three-dimensional arrangement resulting from the quaternary carbon center at the 4-position of the piperidine ring. The presence of both bromophenyl and chlorophenyl substituents at this position creates a highly substituted carbon center that significantly influences the overall molecular geometry. Crystallographic studies of related piperidine derivatives provide valuable structural insights, particularly regarding the spatial arrangement of aromatic substituents relative to the heterocyclic core.

The molecular configuration demonstrates characteristic features observed in heavily substituted piperidine systems. The quaternary carbon at the 4-position forces both aromatic rings into specific orientations that minimize steric repulsion while maintaining optimal electronic interactions. Based on crystallographic data from analogous compounds, the two aromatic rings are expected to adopt orientations that place them in different spatial quadrants relative to the piperidine ring plane. This arrangement is consistent with observations in similar bis-aryl substituted piperidine derivatives where twist angles between aromatic rings and the central heterocycle typically range from 8 to 35 degrees.

The tert-butoxycarbonyl protecting group at the nitrogen atom introduces additional structural complexity through its bulky nature and preferred conformational states. Crystallographic analysis of related tert-butoxycarbonyl piperidine derivatives reveals that this protecting group typically adopts conformations that minimize steric interactions with other substituents. The carbamate carbonyl typically maintains a planar geometry with the nitrogen atom, creating a rigid structural element that influences the overall molecular shape and potential intermolecular interactions.

Conformational Dynamics of the Piperidine Ring System

The piperidine ring system in this compound adopts a chair conformation as the most thermodynamically stable arrangement. This conformational preference is consistent with crystallographic observations of related piperidine derivatives, where the chair conformation provides optimal spatial arrangements for substituents while minimizing ring strain. The presence of bulky substituents at the 4-position significantly influences the conformational dynamics and restricts ring flexibility compared to unsubstituted piperidine systems.

The quaternary substitution pattern at the 4-position creates a unique conformational scenario where both aromatic substituents must occupy specific orientations relative to the piperidine ring. Unlike simpler piperidine derivatives where substituents can readily interchange between axial and equatorial positions, the dual substitution pattern locks the aromatic rings into relatively fixed orientations. This conformational rigidity has important implications for the compound's three-dimensional structure and potential biological activity, as it reduces the conformational entropy and creates a more defined molecular shape.

The tert-butoxycarbonyl group at the nitrogen atom further influences conformational dynamics by introducing rotational barriers around the carbamate bond. Studies of related tert-butoxycarbonyl piperidine derivatives demonstrate that this protecting group exhibits restricted rotation due to partial double bond character in the carbamate linkage. The resulting conformational preferences place the bulky tert-butyl group in orientations that minimize steric interactions with the aromatic substituents at the 4-position.

Conformational analysis of fluorinated piperidine derivatives provides additional insights into the dynamic behavior of substituted piperidine systems. Research demonstrates that halogenated substituents can significantly influence conformational preferences through both steric and electronic effects. The presence of both bromine and chlorine substituents in the current compound likely creates similar conformational biases, favoring specific orientations that optimize electronic interactions while minimizing steric repulsion.

| Conformational Feature | Characteristic | Impact on Structure |

|---|---|---|

| Ring Conformation | Chair (preferred) | Minimal ring strain |

| Aromatic Substituent Mobility | Restricted | Fixed spatial orientations |

| Carbamate Rotation | Hindered | Reduced conformational flexibility |

| Overall Molecular Rigidity | High | Well-defined three-dimensional shape |

Electronic Effects of Halogenated Aryl Substituents

The bromophenyl and chlorophenyl substituents in this compound exert significant electronic effects on the overall molecular structure and properties. Both bromine and chlorine are electron-withdrawing groups that influence the electronic distribution within the aromatic rings and affect the overall molecular polarization. The para-substitution pattern on both aromatic rings creates symmetric electronic environments that enhance the electron-withdrawing character of these substituents through resonance and inductive effects.

The electron-withdrawing nature of the halogen substituents affects the electron density at the quaternary carbon center, making it more electrophilic compared to unsubstituted aromatic derivatives. This electronic modification influences both the chemical reactivity and the conformational preferences of the compound. Studies of halogenated aromatic compounds demonstrate that electron-withdrawing substituents can stabilize certain conformations through favorable electrostatic interactions with electron-rich regions of neighboring molecular fragments.

Intermolecular interactions involving halogenated aromatic systems play crucial roles in crystal packing and solution-state behavior. Crystallographic studies of related halogenated compounds reveal specific interaction patterns, including halogen bonding and electrostatic interactions between halogen atoms and electron-rich regions of neighboring molecules. In the case of the bromophenyl substituent, the larger and more polarizable bromine atom can participate in stronger intermolecular interactions compared to the chlorophenyl group, potentially leading to asymmetric interaction patterns in the solid state.

The differential electronic effects of bromine versus chlorine create subtle but important distinctions in the electronic environment around the quaternary carbon center. Bromine, being larger and more polarizable, exhibits stronger electron-withdrawing inductive effects but weaker resonance electron-withdrawal compared to chlorine. This differential creates an asymmetric electronic environment that may influence conformational preferences and reactivity patterns. The combination of both halogens in a single molecule provides a unique electronic environment that differs from compounds containing only one type of halogen substituent.

| Electronic Parameter | Bromophenyl Group | Chlorophenyl Group | Combined Effect |

|---|---|---|---|

| Inductive Effect | Strong (-I) | Moderate (-I) | Enhanced electron withdrawal |

| Resonance Effect | Moderate (-R) | Strong (-R) | Balanced resonance patterns |

| Polarizability | High | Moderate | Asymmetric polarization |

| Intermolecular Interactions | Strong halogen bonding | Moderate interactions | Diverse interaction modes |

Steric Interactions of the tert-Butoxycarbonyl Protecting Group

The tert-butoxycarbonyl protecting group introduces significant steric bulk that profoundly influences the three-dimensional structure and conformational behavior of this compound. This protecting group, commonly employed in organic synthesis to mask nitrogen functionality, occupies a substantial volume around the nitrogen atom and creates multiple points of potential steric interaction with other molecular components. Crystallographic studies of related tert-butoxycarbonyl piperidine derivatives demonstrate that this group typically adopts orientations that minimize steric interactions while maintaining optimal electronic configurations.

The bulky nature of the tert-butyl group creates a steric environment that restricts rotational freedom around the carbamate bond and influences the overall molecular conformation. The three methyl groups of the tert-butyl moiety adopt orientations that minimize interactions with the piperidine ring and its substituents, typically positioning themselves away from the more congested regions of the molecule. This steric constraint contributes to the conformational rigidity observed in tert-butoxycarbonyl-protected piperidine derivatives and affects both solution-state dynamics and crystal packing arrangements.

Interactions between the tert-butoxycarbonyl group and the aromatic substituents at the 4-position represent critical determinants of the overall molecular conformation. The spatial requirements of the bulky protecting group force the molecule to adopt conformations that accommodate both the tert-butyl bulk and the aromatic substituents without significant steric overlap. This requirement typically results in conformations where the aromatic rings are oriented away from the protecting group, creating a molecular shape that resembles a "tripod" with the three bulky groups (bromophenyl, chlorophenyl, and tert-butoxycarbonyl) positioned to minimize mutual interference.

The steric effects of the tert-butoxycarbonyl group also influence intermolecular interactions and crystal packing behavior. The bulky nature of this protecting group creates excluded volume effects that limit the close approach of neighboring molecules, potentially leading to less efficient crystal packing compared to unprotected derivatives. However, the rigid structure imposed by steric constraints may facilitate the formation of well-ordered crystal lattices with predictable intermolecular interaction patterns. Studies of related compounds suggest that tert-butoxycarbonyl groups can participate in weak intermolecular interactions, including hydrogen bonding through the carbonyl oxygen and van der Waals interactions through the tert-butyl methyl groups.

| Steric Parameter | Effect | Structural Consequence |

|---|---|---|

| tert-Butyl Volume | Large excluded volume | Restricted conformational space |

| Carbamate Planarity | Rigid geometry | Fixed N-C=O orientation |

| Aromatic Group Separation | Forced spatial distribution | Minimized intramolecular interactions |

| Intermolecular Approach | Limited close contacts | Ordered crystal packing patterns |

属性

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrClNO2/c1-21(2,3)27-20(26)25-14-12-22(13-15-25,16-4-8-18(23)9-5-16)17-6-10-19(24)11-7-17/h4-11H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWASZKWKBPFZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Piperidine Core with Boc Protection

- Starting from piperidine, the nitrogen is protected by reaction with tert-butyl chloroformate or similar Boc-protecting reagents to form tert-butyl piperidine-1-carboxylate derivatives.

- This step is typically performed under mild basic conditions to avoid side reactions.

Halogenation of Phenyl Rings

- Selective bromination and chlorination are achieved by using reagents such as N-bromosuccinimide (NBS) or other brominating agents in the presence of catalysts like tetra-n-butyl ammonium tetraphenyl borate.

- Reaction solvents include acetonitrile or dichloromethane.

- Temperatures are controlled between 15-40 °C to ensure selectivity and yield.

- The molar ratio of substrate to brominating agent is carefully maintained (e.g., 1:1.1-1.2) for optimal conversion.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Boc Protection | Piperidine + tert-butyl chloroformate, base, room temp | tert-Butyl piperidine-1-carboxylate | Protects nitrogen for further functionalization |

| 2. Aryl Substitution | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate + 4-bromophenyl boronic acid, NaH, DMF, 60 °C, 24 h | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | Nucleophilic substitution with aryl boronic acid |

| 3. Halogenation | N-phenylpiperidine intermediate + NBS, catalyst (tetra-n-butyl ammonium tetraphenyl borate), CH3CN, 25 °C | 1-(4-bromophenyl)piperidine | Selective bromination of phenyl ring |

| 4. Introduction of 4-chlorophenyl | Similar cross-coupling or substitution with 4-chlorophenyl derivatives | tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate | Final compound formation |

Yield and Purification

- Yields for intermediate steps range from moderate to high (e.g., 70-95%) depending on reaction conditions and purification methods.

- Purification is commonly achieved by flash chromatography using ethyl acetate-hexane gradients or recrystallization from solvents such as dichloromethane and n-heptane mixtures.

- Vacuum distillation may be employed for volatile intermediates.

- Final products are characterized by LCMS, NMR, and melting point analysis to confirm structure and purity.

Detailed Research Findings and Data

| Parameter | Condition | Result |

|---|---|---|

| Base for nucleophilic substitution | Sodium hydride (60% suspension) | Efficient deprotonation, high conversion |

| Solvent for substitution | N,N-dimethylformamide (DMF) | Polar aprotic, stabilizes intermediates |

| Temperature for substitution | 60 °C | Optimal for reaction rate without decomposition |

| Halogenation reagent | N-bromosuccinimide (NBS) | Selective bromination at para position |

| Catalyst for halogenation | Tetra-n-butyl ammonium tetraphenyl borate (0.02-0.15 eq) | Enhances bromination efficiency |

| Reaction time for halogenation | 1-3 hours | Complete conversion with minimal side products |

| Purification method | Flash chromatography, recrystallization | High purity (>95%) |

Summary of Preparation Methods

The preparation of this compound involves:

- Protection of piperidine nitrogen with tert-butyl carbamate.

- Introduction of 4-bromophenyl and 4-chlorophenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Selective halogenation using NBS and catalytic systems.

- Careful control of reaction conditions (temperature, solvent, molar ratios) to maximize yield and selectivity.

- Purification by chromatographic or recrystallization techniques.

These methods have been validated in multiple research contexts and patent literature, demonstrating reproducibility and scalability for pharmaceutical intermediate synthesis.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

Reduction: Reduction reactions can be used to modify the bromophenyl or chlorophenyl groups.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydride or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

科学研究应用

Chemistry

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of new chemical reactivity and interactions with various reagents.

Biology

Research has indicated that this compound may exhibit potential biological activities , such as:

- Enzyme Inhibition: Studies have focused on its ability to inhibit specific enzymes, which could be useful in drug design.

- Receptor Binding: The compound may interact with neurotransmitter receptors, making it relevant in studies related to neurological functions and disorders.

Medicine

In medicinal chemistry, there is ongoing investigation into the compound's potential therapeutic effects:

- Anti-inflammatory Properties: Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

- Anticancer Activity: Some research has explored its ability to induce apoptosis in cancer cells, positioning it as a candidate for anticancer drug development .

Industry

In industrial applications, this compound can serve as a catalyst in chemical reactions or be utilized in the development of new materials due to its unique chemical properties. Its stability and reactivity make it suitable for various synthetic pathways in material science .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer properties of piperidine derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of this compound. The findings demonstrated that it effectively inhibited specific enzymes involved in metabolic pathways, indicating potential applications in drug design for metabolic disorders.

作用机制

The mechanism of action of this compound would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, such as:

Receptors: Binding to neurotransmitter receptors in the brain.

Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Pathways: Modulating signaling pathways that regulate cellular functions.

相似化合物的比较

Substituted Piperidine Derivatives with Aryl Groups

Key Observations :

- The dual aryl substitution in the target compound increases steric hindrance and electron-withdrawing effects compared to mono-aryl analogs. This likely impacts reactivity in downstream reactions (e.g., Suzuki couplings) .

- The Boc group enhances solubility in organic solvents (e.g., THF, acetone), a feature shared with other Boc-protected piperidines .

Piperidine Derivatives with Carbonyl or Alkyl Substituents

Key Observations :

Physicochemical and Spectral Comparisons

Key Observations :

- The aromatic proton signals in the target compound are more complex (8H vs. 4H in mono-aryl analogs), reflecting dual substitution .

- Boc deprotection is a common feature, as seen in the target compound’s ESI-MS data .

生物活性

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class. Its unique structure, featuring both bromine and chlorine substituents on the phenyl rings, suggests potential biological activity that may be leveraged in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H25BrClNO2, with a molar mass of approximately 450.8 g/mol. The compound's structure is characterized by a piperidine ring substituted with a tert-butyl ester group and halogenated phenyl groups, which may influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Receptor Binding : Piperidine derivatives often exhibit affinity for neurotransmitter receptors, potentially influencing neurotransmission and neuromodulation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

- Cell Signaling Modulation : By affecting signaling pathways, this compound may regulate cellular functions critical for maintaining homeostasis or inducing apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

Research has indicated several promising biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For example, it has been shown to increase p53 expression levels and activate caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic cell death .

- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens, including Mycobacterium tuberculosis. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs show promise in this area .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| tert-Butyl 4-(4-fluorophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate | C22H25ClFNO2 | Anticancer activity |

| tert-Butyl 4-(4-bromophenyl)-4-(4-methylphenyl)-piperidine-1-carboxylate | C23H27BrNO2 | Neurotransmitter receptor interaction |

| tert-Butyl 4-(4-bromophenyl)-4-(4-nitrophenyl)-piperidine-1-carboxylate | C23H26BrN2O3 | Enzyme inhibition |

The presence of both bromine and chlorine in the target compound provides distinct electronic and steric properties that may enhance its biological activity compared to its analogs.

Case Studies

Several case studies highlight the compound's potential applications:

- Study on Apoptosis Induction : Research involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis through modulation of p53 signaling pathways .

- High-throughput Screening for Antimicrobial Activity : In a screening study against Mycobacterium tuberculosis, structural analogs were evaluated for their ability to inhibit bacterial growth. Although specific results for the target compound were not reported, related compounds showed promising results .

常见问题

Q. What challenges arise when scaling up the synthesis of this compound?

- Key Issues :

- Heat Management : Exothermic reactions (e.g., Mitsunobu) require controlled addition and cooling .

- Purification : Chromatography becomes impractical at >10 g scale; switch to recrystallization or distillation.

- Cost : Reduce equivalents of costly reagents (e.g., DIAD) through catalyst recycling.

Q. How can computational modeling aid in understanding this compound’s reactivity?

Q. What strategies are effective for identifying and characterizing synthetic byproducts?

- Analytical Workflow :

- TLC/MS Screening : Detect impurities during reaction monitoring.

- HRMS/IR : Assign functional groups to unexpected peaks.

- Isolation : Use preparative HPLC to isolate byproducts for structural elucidation.

Q. How can stereochemical isomers be resolved during synthesis?

- Separation Techniques :

- Chiral Chromatography : Use cellulose-based columns with hexanes/isopropanol gradients.

- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid).

Q. What experimental precautions are needed when modifying the bromo- or chlorophenyl substituents?

- Reactivity Risks :

- Bromophenyl : Susceptible to nucleophilic aromatic substitution; monitor for undesired cross-couplings.

- Chlorophenyl : Potential for dehalogenation under reducing conditions (e.g., Pd/C/H).

- Mitigation : Use inert atmospheres and low temperatures during functionalization steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。